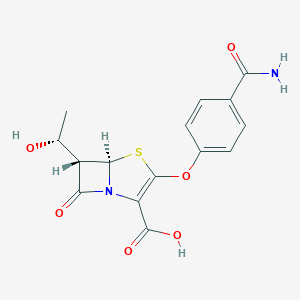
3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate
Description
Kallidin is a bioactive kinin formed in response to injury from kininogen precursors through the action of kallikreins. It is a decapeptide with the sequence H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH. Kallidin can be converted to bradykinin by the aminopeptidase enzyme and can also be a substrate for carboxypeptidase M and N .
Properties
CAS No. |
105275-74-9 |
|---|---|
Molecular Formula |
C15H14N2O6S |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14N2O6S/c1-6(18)9-12(20)17-10(14(21)22)15(24-13(9)17)23-8-4-2-7(3-5-8)11(16)19/h2-6,9,13,18H,1H3,(H2,16,19)(H,21,22)/t6-,9+,13-/m1/s1 |
InChI Key |
MVTIDDWEBUVRRW-XIDCRBKBSA-N |
SMILES |
CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |
Synonyms |
3-(4-carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate HRE 664 HRE-664 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Kallidin is synthesized through the proteolytic cleavage of kininogen by tissue kallikrein. The reaction conditions typically involve the use of specific enzymes that facilitate the cleavage process. The synthesis can be carried out in vitro using purified enzymes and controlled conditions to ensure the accurate formation of the decapeptide .
Industrial Production Methods: In industrial settings, kallidin is produced using recombinant DNA technology. This involves the expression of kallikrein in bacterial or mammalian cell cultures, followed by the extraction and purification of the enzyme. The enzyme is then used to cleave kininogen to produce kallidin. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Kallidin undergoes several types of chemical reactions, including:
Oxidation: Kallidin can be oxidized by reactive oxygen species, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur, although they are less common for kallidin.
Substitution: Kallidin can undergo substitution reactions, particularly at the amino acid residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Specific reagents that target amino acid residues for substitution.
Major Products Formed:
Oxidation: Oxidized kallidin products.
Reduction: Reduced forms of kallidin.
Substitution: Modified kallidin with substituted amino acid residues
Scientific Research Applications
Kallidin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying proteolytic cleavage and enzyme-substrate interactions.
Biology: Investigated for its role in inflammation, blood pressure regulation, and pain mediation.
Medicine: Explored for its potential therapeutic applications in conditions such as hereditary angioedema, cardiovascular diseases, and inflammatory disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting the kallikrein-kinin system .
Mechanism of Action
Kallidin exerts its effects by binding to bradykinin receptors, specifically the bradykinin B2 receptor and, to a lesser extent, the bradykinin B1 receptor. Upon binding, it triggers a cascade of intracellular signaling pathways, including the activation of G-proteins, phospholipase C, and the release of intracellular calcium. This leads to various physiological responses such as vasodilation, increased vascular permeability, and the release of inflammatory mediators .
Comparison with Similar Compounds
Bradykinin: A nonapeptide that is structurally similar to kallidin but lacks the additional lysine residue at the N-terminal end.
Des-Arg9-bradykinin: A metabolite of bradykinin with the C-terminal arginine removed.
Des-Arg10-kallidin: A metabolite of kallidin with the C-terminal arginine removed.
Comparison: Kallidin is unique due to the presence of an additional lysine residue at the N-terminal end compared to bradykinin. This structural difference influences its binding affinity and specificity for bradykinin receptors. Kallidin and its metabolites play distinct roles in physiological and pathological processes, with kallidin being more potent in certain inflammatory responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


